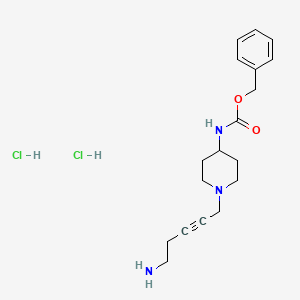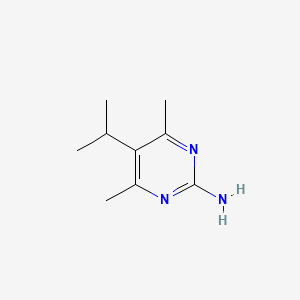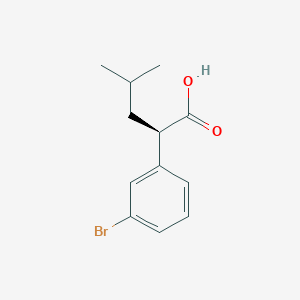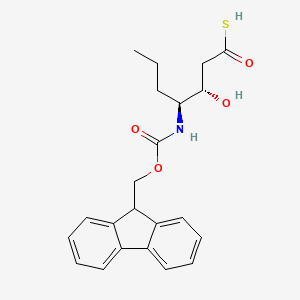![molecular formula C6H7N3O B13102631 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13102631.png)
3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core through the construction of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyrimidines .
Aplicaciones Científicas De Investigación
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one include other imidazo[1,2-a]pyrimidines, such as:
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]triazine
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern and the specific functional groups attached to the imidazo[1,2-a]pyrimidine core. These structural differences can lead to distinct biological activities and therapeutic potentials .
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3,5-dihydro-1H-imidazo[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O/c10-5-4-9-3-1-2-7-6(9)8-5/h1-2H,3-4H2,(H,7,8,10) |
Clave InChI |
JZZIBLCFLAQEEU-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN=C2N1CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)


![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)


![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)


![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)
